molecular formula C10H14FN B8298491 1-(5-Fluoro-2-methylphenyl)propan-2-amine

1-(5-Fluoro-2-methylphenyl)propan-2-amine

Cat. No.: B8298491
M. Wt: 167.22 g/mol
InChI Key: HEXFVXVARZAQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methylphenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8H,5,12H2,1-2H3

InChI Key

HEXFVXVARZAQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borontrifluoride diethyletherate (272.68 g, 1.921 mol) was added dropwise through an additional funnel to a mixture of NaBH4 (58.14 g, 1.537 mol) in 600 mL of anhydrous THF cooled in a cooling bath under an argon atmosphere. After addition, the mixture was warmed to rt and continued to stir for 30 minutes. A solution of 4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene (60 g, 0.307 mol) in 200 mL of anhydrous THF was added dropwise through an additional funnel to the above mixture. The resulting reaction mixture was heated at reflux for 6-7 h under an argon atmosphere. After the end of the reaction was established by TLC, the reaction mixture was cooled to rt, quenched by water, acidified by concentrated HCl, and heated to 80° C. for 4 h. The mixture was washed with diethyl ether twice. The aqueous layer was separated, basified with 10% aqueous NaOH solution, and extracted with diethyl ether until no or a little product is left in aqueous layer. The combined extracts were dried over anhydrous MgSO4, filtered, evaporated and purified by a silica gel column chromatography using CH2Cl2 and methanol (85:15 v/v) as eluent to give 43.3 g of the designed compound as off-white solid. 1H NMR (500 MHz, DMSO-d6) δ 7.89 (br s, 2H, NH2), 7.22-7.20 (m, 1H, ArH), 7.03-6.96 (m, 2H, ArH), 3.40-3.34 (m, 1H, CH), 2.91-2.87 (m, 1H, CH), 2.69-2.65 (m, 1H, CH), 2.24 (s, 3H, CH3), 1.10 (d, J=6.5 Hz, 3H, CH3); Mass (ESI, positive) m/z 168.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
58.14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.